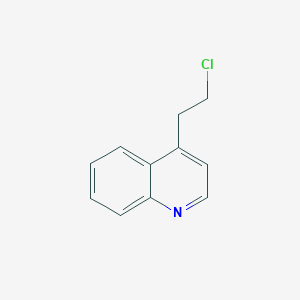
2-Acetamidoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinoxalin-2-yl)acetamide is a nitrogen-containing heterocyclic compound that features a quinoxaline moiety Quinoxaline is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinoxalin-2-yl)acetamide typically involves the reaction of quinoxaline with acetic anhydride. The process can be summarized as follows:
Starting Materials: Quinoxaline and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid.
Procedure: Quinoxaline is dissolved in acetic acid, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization techniques.
Industrial Production Methods: Industrial production of N-(quinoxalin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: N-(quinoxalin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoxaline-2-carboxylic acid.
Reduction: Formation of N-(quinoxalin-2-yl)ethylamine.
Substitution: Formation of N-(quinoxalin-2-yl)acetamide derivatives with various substituents.
科学研究应用
N-(quinoxalin-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(quinoxalin-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Quinoxaline: The parent compound with a similar bicyclic structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
Uniqueness: N-(quinoxalin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
6479-24-9 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC 名称 |
N-quinoxalin-2-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)12-10-6-11-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,12,13,14) |
InChI 键 |
MSBOHMAQFGHLKO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


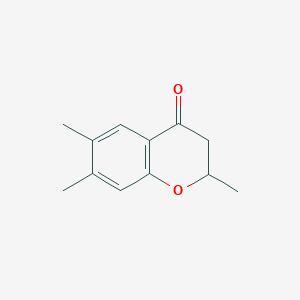
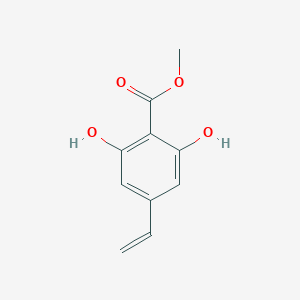
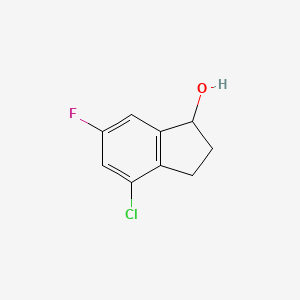

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)

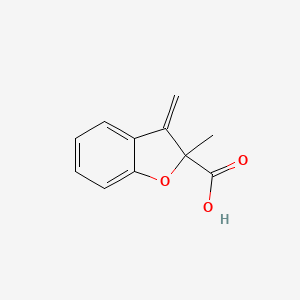
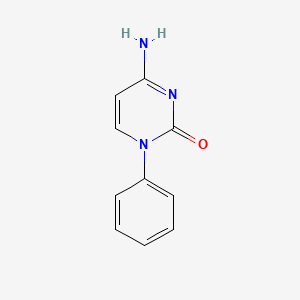
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)

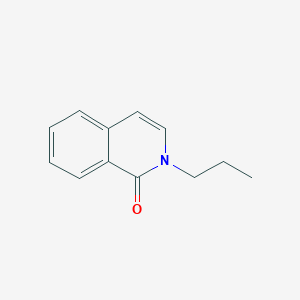
![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)

